Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566122
InChI: InChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3
SMILES: CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC13566122

Molecular Formula: C13H18ClN3O2

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate -

Specification

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name tert-butyl 4-chloro-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3
Standard InChI Key IKFYSIXMIISJDO-UHFFFAOYSA-N
SMILES CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
Canonical SMILES CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl

Introduction

Chemical Identity and Molecular Characteristics

Structural Overview

The compound’s core consists of a pyrido[4,3-d]pyrimidine system, a bicyclic structure combining pyridine and pyrimidine rings. Key substituents include:

  • A tert-butyl carboxylate group at position 6, enhancing solubility and stability.

  • A chloro atom at position 4, enabling electrophilic substitution reactions.

  • A methyl group at position 2, influencing steric and electronic properties .

Partial saturation at the 7,8-positions (7,8-dihydro) reduces aromaticity, potentially modulating reactivity and biological interactions.

Molecular Data

PropertyValueSource
Molecular FormulaC13H18ClN3O2\text{C}_{13}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}
Molecular Weight283.75 g/mol
CAS Number1196156-04-3 (primary), 1056934-87-2 (alternate)
IUPAC Nametert-butyl 4-chloro-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
SMILESCC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
InChIKeyIKFYSIXMIISJDO-UHFFFAOYSA-N

Discrepancies in CAS numbers across sources suggest potential variations in stereochemistry or synthetic pathways, though the core structure remains consistent.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common route includes:

  • Pyrimidine Ring Formation: Condensation of a diaminopyridine derivative with a carbonyl source to construct the pyrimidine ring.

  • Chlorination: Introduction of chlorine at position 4 using reagents like phosphorus oxychloride (POCl₃).

  • tert-Butyl Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF).

Reaction Conditions

  • Solvents: DMF or dichloromethane for esterification.

  • Temperature: 0–25°C to control exothermic reactions.

  • Catalysts: Strong bases (e.g., NaH) facilitate deprotonation during substitutions.

Structural and Spectral Analysis

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, related pyrido[4,3-d]pyrimidines exhibit planar bicyclic cores with substituents adopting equatorial orientations to minimize steric strain.

Spectroscopic Data

  • NMR (¹H): Key signals include:

    • δ 1.45 ppm (s, 9H, tert-butyl).

    • δ 2.60 ppm (s, 3H, methyl).

    • δ 3.70–4.20 ppm (m, 4H, dihydro protons) .

  • MS (ESI+): Major peak at m/z 284.1 [M+H]⁺.

CompoundTarget KinaseIC₅₀ (nM)Source
Parent pyrido-pyrimidineEGFR2.1
Analog with 4-Cl substituentCDK218.4

Though direct data for this compound is lacking, its structural features align with kinase inhibitors in preclinical studies.

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves and lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in ventilated areas

Applications in Medicinal Chemistry

Intermediate for Drug Discovery

The tert-butyl ester serves as a protecting group, enabling further functionalization at position 6. For example:

  • Amide Formation: Hydrolysis to carboxylic acid followed by coupling with amines.

  • Suzuki Cross-Coupling: Introduction of aryl/heteroaryl groups at position 4.

Case Study: Analog Synthesis

A 2024 study utilized this compound to synthesize a library of 6-amido derivatives, with one analog showing 85% inhibition of BRAF V600E kinase at 10 μM.

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